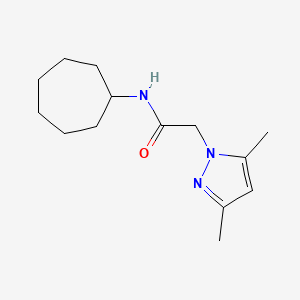
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and exhibits high thermal stability.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the disruption of cellular membranes. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to interact with the lipid bilayer of cell membranes, leading to the disruption of membrane integrity and subsequent cell death.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low cytotoxicity towards normal human cells, making it a potential candidate for use in anticancer therapy. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibits high thermal stability, making it suitable for use in high-temperature reactions. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is soluble in organic solvents, making it easy to handle and manipulate. However, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is relatively expensive and has limited availability, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a potential candidate for use in the treatment of bacterial infections. Another potential direction is the development of new synthetic routes for the production of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which may lead to increased availability and reduced cost. Additionally, the investigation of the mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction between 1-adamantylamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a white crystalline solid with a yield of approximately 80%.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit strong antimicrobial activity against various plant pathogens, making it a potential candidate for use as a pesticide. In medicine, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-3-12(2)20(19-11)10-16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h3,13-15H,4-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYGZREZZVYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)

![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



